7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Description
Properties
Molecular Formula |
C15H16N6O |
|---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
7-(4-phenylpiperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C15H16N6O/c22-15-18-17-14-10-13(16-11-21(14)15)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,18,22) |
InChI Key |
BLPBJHUSDYNFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC4=NNC(=O)N4C=N3 |
Origin of Product |
United States |
Preparation Methods
Formation of β-Keto Esters
Ethyl acetoacetate undergoes alkylation with bromoalkanes or benzyl bromides to yield substituted β-keto esters. For example, benzylation with 4-chlorobenzyl bromide in refluxing ethanol produces ethyl 4-chlorobenzylacetoacetate in 85–97% yields.
Cyclization with 3,5-Diaminotriazole
The benzylated β-keto ester reacts with 3,5-diaminotriazole under microwave irradiation in ionic liquid BMIM-PF6 at 200°C. This step forms the triazolo[4,3-c]pyrimidin-3(2H)-one scaffold, with yields ranging from 4% to 83% depending on substituents.
Optimization Strategies
Solvent and Catalyst Screening
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, cyclization steps completed in 20 minutes at 200°C achieve yields comparable to conventional heating.
Analytical Characterization
Synthesized compounds are validated using:
- NMR Spectroscopy : ¹H NMR confirms the presence of the 4-phenylpiperazine moiety (δ 2.5–3.5 ppm for piperazine protons; δ 6.8–7.4 ppm for aromatic protons).
- Mass Spectrometry : High-resolution MS matches the molecular ion peak at m/z 337.13 (calculated for C₁₈H₁₉N₇O).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional Heating | DMF, 120°C, 12 hours | 70–85 | Scalability |
| Microwave-Assisted | BMIM-PF6, 200°C, 20 minutes | 75–83 | Reduced reaction time |
| Catalytic (Tf₂NH) | HFIP, 80°C, 6 hours | 80–90 | Enhanced regioselectivity |
Chemical Reactions Analysis
Types of Reactions
7-(4-Phenyl-piperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-(4-Phenyl-piperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound binds to these kinases, disrupting their signaling pathways and leading to reduced cell growth and induced apoptosis.
Comparison with Similar Compounds
Key Observations :
- The 4-phenylpiperazinyl group confers higher molecular weight and lipophilicity compared to aliphatic or halogenated analogs, which may influence pharmacokinetics.
Isomerization and Ring System Variations
Triazolopyrimidine derivatives exhibit structural isomerism. For example:
- Triazolo[4,3-c]pyrimidines (as in the target compound) vs. triazolo[1,5-c]pyrimidines :
- The position of the triazole ring fusion affects electronic properties. In [1,2,4]triazolo[4,3-c]pyrimidines, protons at C3 and C5 are deshielded compared to [1,5-c] isomers, as shown by downfield shifts in ¹H-NMR (e.g., Δδ = 0.2–0.5 ppm).
- Melting points of [4,3-c] isomers (e.g., compound 9 in ) are generally higher than [1,5-c] isomers (e.g., compound 8), likely due to differences in crystal packing.
Functional Analogues in Drug Design
Several derivatives in the evidence share the triazolopyrimidinone core but differ in substituents and biological targets:
- Antiviral derivatives : 7-(Methylsulfanyl)-3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one () highlights the role of nitro and sulfur-containing groups in antiviral activity.
- PROTAC degraders: Compounds like MS147N1 () integrate triazolopyrimidinone moieties into bifunctional molecules for targeted protein degradation, showcasing versatility in drug design.
Biological Activity
7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| H12 | HCT-116 | 9.58 | Induction of apoptosis |
| H12 | MCF-7 | 13.1 | Cell cycle arrest |
The compound H12 was noted for its ability to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival .
Neuropharmacological Effects
The phenylpiperazine moiety contributes to the neuropharmacological profile of the compound. Research indicates that derivatives with this structure exhibit anxiolytic and antidepressant-like effects in animal models. The mechanism often involves modulation of serotonin receptors (5-HT receptors), which are critical in mood regulation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit pathways such as ERK and AKT, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.
Case Studies
In a notable study involving various [1,2,4]triazolo[1,5-a]pyrimidine derivatives, researchers synthesized multiple analogs and evaluated their anticancer activities against human cancer cell lines including MGC-803 and MCF-7. The results indicated that specific modifications in the chemical structure significantly enhanced potency and selectivity towards cancer cells while minimizing toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
